2-(4-chlorophenoxy)-1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
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Overview
Description
2-(4-chlorophenoxy)-1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a synthetic organic compound belonging to the family of imidazoles. It features a complex structure characterized by a 4-chlorophenoxy group, a 3-fluorobenzylthio group, and an imidazolone moiety, making it an intriguing molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize 2-(4-chlorophenoxy)-1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone, the following general synthetic route is typically employed:
Formation of the Imidazolone Core: : The synthesis begins with the preparation of the imidazolone core through the reaction of appropriate aldehydes and ketones under basic conditions.
Attachment of the Fluorobenzylthio Group: : The 3-fluorobenzylthiol is then attached to the imidazolone core via a nucleophilic substitution reaction.
Introduction of the Chlorophenoxy Group: : Finally, the 4-chlorophenoxy group is introduced through a suitable electrophilic aromatic substitution reaction.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route, optimized for large-scale synthesis. Process improvements may include the use of more efficient catalysts, optimized reaction conditions, and the implementation of continuous flow reactors to enhance yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : Under oxidative conditions, the compound can undergo oxidation reactions, potentially leading to the formation of corresponding sulfoxides or sulfones.
Reduction: : Reduction reactions can occur, affecting various functional groups within the molecule.
Substitution: : The chlorophenoxy and fluorobenzylthio groups can be replaced via nucleophilic substitution reactions.
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: : Nucleophiles like thiols, amines, and hydroxides
Oxidation: : Sulfoxides and sulfones
Reduction: : Alcohols and amines
Substitution: : Derivatives with varied nucleophilic groups
Scientific Research Applications
Chemistry: 2-(4-chlorophenoxy)-1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is utilized in organic synthesis as an intermediate for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound serves as a molecular probe for studying enzyme kinetics and protein-ligand interactions, particularly those involving imidazole-containing ligands.
Medicine: Preclinical studies explore the potential of this compound as a lead compound for the development of new therapeutic agents, especially for conditions where modulation of imidazolone pathways is relevant.
Industry: In industrial applications, this compound may be used in the formulation of specialty chemicals, coatings, and as a precursor for high-performance materials.
Mechanism of Action
The mechanism by which 2-(4-chlorophenoxy)-1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets, primarily enzymes and receptors with affinity for the imidazolone structure. The fluorobenzylthio group can enhance binding affinity through hydrophobic interactions, while the chlorophenoxy group may contribute to steric and electronic effects that modulate the activity of the compound.
Comparison with Similar Compounds
Similar Compounds:
2-(4-Chlorophenoxy)-1-(2-(2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone: : Another member of the imidazolone family with dichlorobenzyl substitution.
2-(4-Chlorophenoxy)-1-(2-(4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone: : Similar structure but with a different positioning of the fluorobenzyl group.
2-(4-Chlorophenoxy)-1-(2-(3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone: : A variant with a chlorobenzyl group instead of a fluorobenzyl group.
Uniqueness: The uniqueness of 2-(4-chlorophenoxy)-1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone lies in its specific combination of substituents, which impart distinct physicochemical properties and biological activities. The presence of both chlorophenoxy and fluorobenzylthio groups provides a unique balance of hydrophobicity, electronic effects, and steric factors that can enhance its utility in various research and industrial applications.
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Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2S/c19-14-4-6-16(7-5-14)24-11-17(23)22-9-8-21-18(22)25-12-13-2-1-3-15(20)10-13/h1-7,10H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGHGGFSLHRSOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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